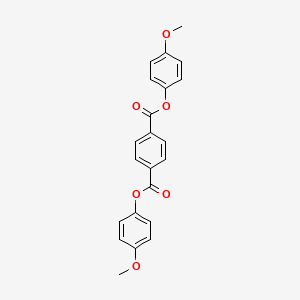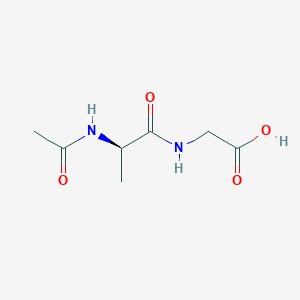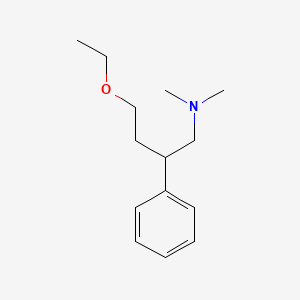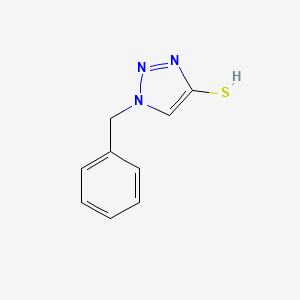
1-Benzyl-1H-1,2,3-triazole-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-1H-1,2,3-triazole-4-thiol is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth position of the triazole ring, and a benzyl group attached to the nitrogen atom at the first position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1H-1,2,3-triazole-4-thiol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu) to enhance regioselectivity and yield. The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The starting material, benzyl halide, is reacted with sodium azide to form benzyl azide.
Cycloaddition Reaction: Benzyl azide is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of Thiol Group: The resulting triazole compound is further reacted with thiolating agents to introduce the thiol group at the fourth position of the triazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been developed to achieve high yields and functional group tolerance .
化学反应分析
Types of Reactions
1-Benzyl-1H-1,2,3-triazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Alkyl halides or acyl halides in the presence of a base
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anion.
Substitution: Thioethers, thioesters
科学研究应用
1-Benzyl-1H-1,2,3-triazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Acts as a ligand in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: Used as a corrosion inhibitor and in the development of new materials .
作用机制
The mechanism of action of 1-Benzyl-1H-1,2,3-triazole-4-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can form stable complexes with proteins, affecting their function and stability.
Pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses
相似化合物的比较
1-Benzyl-1H-1,2,3-triazole-4-thiol can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but lacks the thiol group, resulting in different chemical reactivity and biological activity.
1H-1,2,4-Triazole-3-thiol: Contains a thiol group but differs in the position of the nitrogen atoms in the triazole ring, leading to distinct properties.
Benzotriazole: Lacks the benzyl and thiol groups, used primarily as a corrosion inhibitor
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
属性
CAS 编号 |
36811-24-2 |
|---|---|
分子式 |
C9H9N3S |
分子量 |
191.26 g/mol |
IUPAC 名称 |
1-benzyltriazole-4-thiol |
InChI |
InChI=1S/C9H9N3S/c13-9-7-12(11-10-9)6-8-4-2-1-3-5-8/h1-5,7,13H,6H2 |
InChI 键 |
BTKIWDJBWIETEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


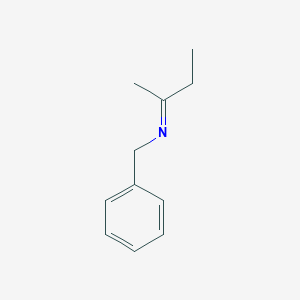

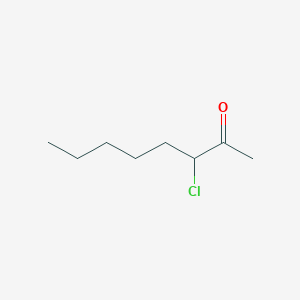
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
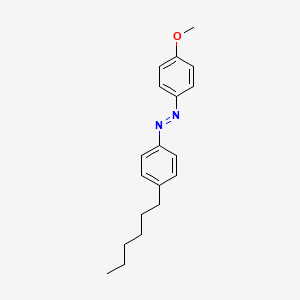
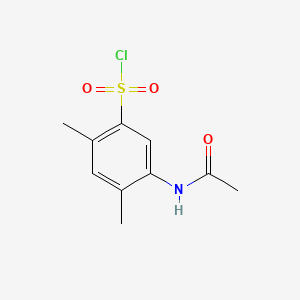
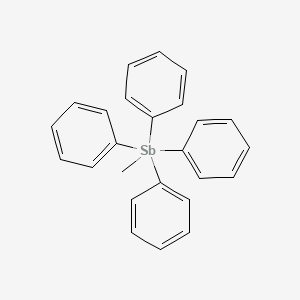

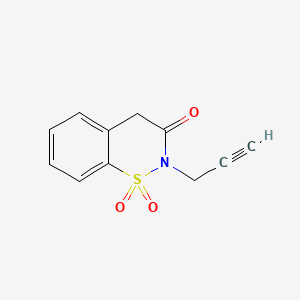
![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
